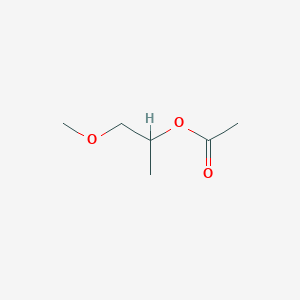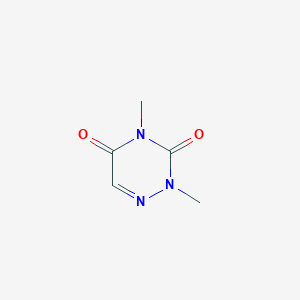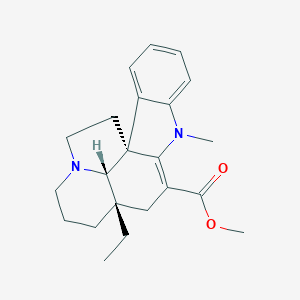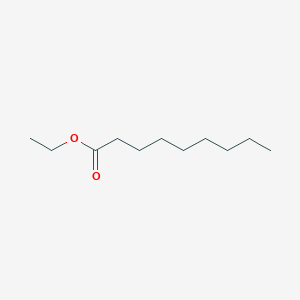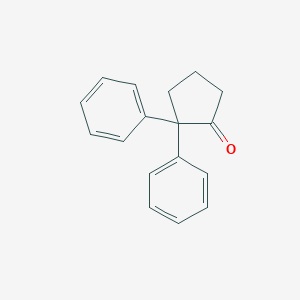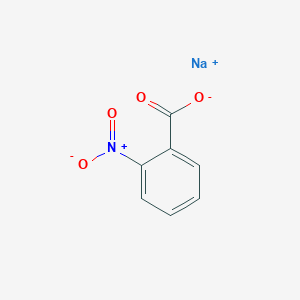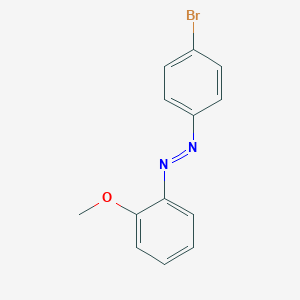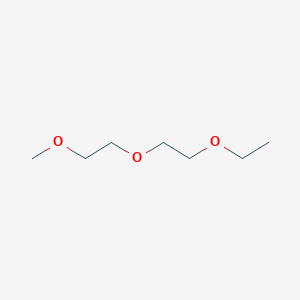
1-エトキシ-2-(2-メトキシエトキシ)エタン
概要
説明
ジエチレングリコールエチルメチルエーテルは、エチレングリコール、エチル、メチルの官能基を特徴とする有機化合物です。 この化合物は、その優れた溶解特性により、さまざまな業界で溶媒として広く使用されています .
製造方法
ジエチレングリコールエチルメチルエーテルは、通常、水酸化ナトリウムまたは水酸化カリウムなどの触媒の存在下で、モノエチルエーテルとの反応によって合成されます . 反応は30°Cから120°Cの温度で行われ、生成物は蒸留によって精製されます . 工業的な製造方法は、同様のプロセスを含み、多くの場合、精製と品質管理のための追加の手順が含まれます .
科学的研究の応用
ジエチレングリコールエチルメチルエーテルは、次のような科学研究で幅広く応用されています。
作用機序
ジエチレングリコールエチルメチルエーテルの作用機序は、さまざまな有機および無機化合物を溶解する能力に関係しています。 これは、その極性とエチレングリコールおよびエーテル官能基の両方があるために、さまざまな分子標的および経路と相互作用することができます . 他の分子と水素結合を形成することで、溶解性と反応性を高めることができます .
類似の化合物との比較
ジエチレングリコールエチルメチルエーテルは、エチレングリコール、エチル、メチルの官能基の特定の組み合わせにより、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。
ジエチレングリコールモノエチルエーテル: メチル基がないため、溶解特性が異なります.
ジエチレングリコールモノメチルエーテル: エチル基がないため、反応性と用途が異なります.
エチレングリコールモノメチルエーテル: グリコールユニットが1つしかない単純な構造のため、化学的挙動が異なります.
ジエチレングリコールエチルメチルエーテルは、バランスの取れた溶解性と反応性により、さまざまな分野で幅広く応用されています .
準備方法
Diethylene glycol ethyl methyl ether is typically synthesized through the reaction of diethylene glycol monoethyl ether with methanol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide . The reaction is carried out at temperatures ranging from 30°C to 120°C, and the product is purified through distillation . Industrial production methods involve similar processes, often with additional steps for purification and quality control .
化学反応の分析
ジエチレングリコールエチルメチルエーテルは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒドとカルボン酸を生成するために酸化することができます。
還元: アルコールを生成するために還元することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
Diethylene glycol ethyl methyl ether is unique compared to other similar compounds due to its specific combination of ethylene glycol, ethyl, and methyl functional groups. Similar compounds include:
Diethylene glycol monoethyl ether: Lacks the methyl group, resulting in different solvency properties.
Diethylene glycol monomethyl ether: Lacks the ethyl group, affecting its reactivity and applications.
Ethylene glycol monomethyl ether: Has a simpler structure with only one glycol unit, leading to different chemical behavior.
Diethylene glycol ethyl methyl ether stands out due to its balanced solvency and reactivity, making it suitable for a wide range of applications in various fields .
特性
IUPAC Name |
1-(2-ethoxyethoxy)-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRPYFBORAQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883636 | |
| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1002-67-1 | |
| Record name | Diethylene glycol methyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol ethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylene glycol ethyl methyl ether | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03508 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxy-2-(2-methoxyethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL ETHYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF64ICW5Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a trifluoromethyl group influence the properties of ether-based solvents for lithium secondary batteries?
A1: The research article highlights the impact of incorporating a trifluoromethyl (CF3-) group into the structure of ether-based solvents, specifically comparing EMEE with its trifluorinated analog, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE). The strong electron-withdrawing nature of the CF3- group leads to several notable effects:
- Increased Relative Permittivity: TFEMEE exhibits a higher relative permittivity compared to EMEE []. This suggests that TFEMEE possesses a greater ability to separate and stabilize ions in solution, a crucial factor for electrolyte performance in batteries.
- Higher Viscosity: The presence of the CF3- group also results in increased viscosity for TFEMEE []. Higher viscosity can negatively impact ion mobility within the electrolyte, potentially hindering battery performance.
- Enhanced Anodic Stability: TFEMEE demonstrates improved anodic stability compared to EMEE []. This enhanced stability at higher voltages is beneficial for achieving a wider operational voltage window in lithium-ion batteries.
Q2: How does the viscosity of EMEE change with temperature, and how does this compare to its fluorinated counterpart, TFEMEE?
A2: The research indicates that EMEE exhibits low kinematic viscosity, particularly at elevated temperatures []. Interestingly, despite the generally higher viscosity of TFEMEE due to the presence of the CF3- group, its kinematic viscosity becomes comparable to that of EMEE at higher temperatures []. This finding suggests that TFEMEE might mitigate the negative impact of its intrinsically higher viscosity during high-temperature battery operation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[Leu5]-Enkephalin](/img/structure/B92233.png)

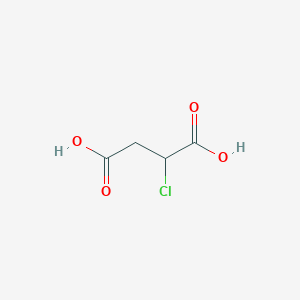
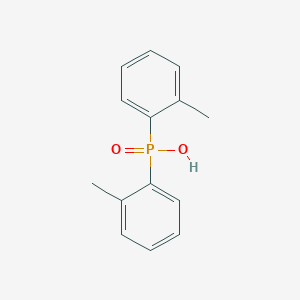
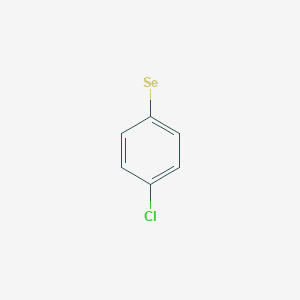
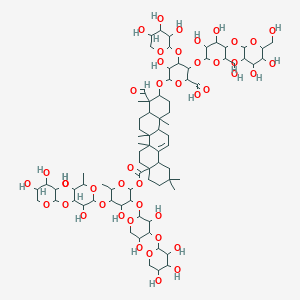
![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)
